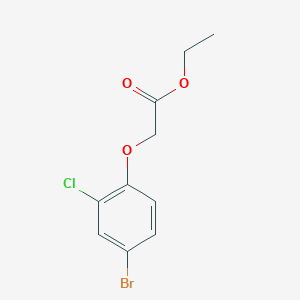
Ethyl 4-(2-acetamido-4-(methylsulfonyl)butanamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2-acetamido-4-(methylsulfonyl)butanamido)benzoate, also known as EAMSB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EAMSB is a derivative of benzoic acid and has a complex molecular structure that makes it an interesting subject for study.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Ethyl 4-(2-acetamido-4-(methylsulfonyl)butanamido)benzoate is involved in various chemical synthesis processes. For instance, it plays a role in the fabrication of 4-phenyl-2-butanone, a compound used in medicine for diminishing inflammation. This process involves multiple steps, including Claisen's condensation and substitution reactions, showcasing the compound's utility in complex chemical synthesis (Jiangli Zhang, 2005). Furthermore, the compound's derivates, such as Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, demonstrate significant efficiency in the Lossen rearrangement process for the synthesis of hydroxamic acids and ureas from carboxylic acids. This process is noted for its good yields without racemization, underlining the compound's potential in facilitating the synthesis of bioactive molecules in an environmentally friendly and cost-effective manner (Kishore Thalluri et al., 2014).
Biological Activity and Pharmacological Applications
Ethyl 4-(2-acetamido-4-(methylsulfonyl)butanamido)benzoate derivatives have been explored for their biological activities, including as anti-juvenile hormone agents in agricultural applications. One such derivative, Ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate, induced JH-deficiency symptoms in larvae, demonstrating potential as a novel insect growth regulator. The activity of this compound could be fully counteracted by methoprene, a JH agonist, highlighting its precise mode of action in disrupting insect growth (Hanae Ishiguro et al., 2003). Additionally, Ethyl 4-[2-(tert-butylcarbonyloxy)butoxy]benzoate (ETB) has shown to be a partial JH antagonist, targeting larval epidermis and inducing precocious metamorphosis in Bombyx mori. This suggests its utility in pest management by interfering with the pest lifecycle (E. Kuwano et al., 2008).
Chemical Kinetics and Catalysis
The compound and its derivatives are also significant in studies focusing on chemical kinetics and catalysis. For example, the kinetics of transesterification reactions catalyzed by derivatives of Ethyl 4-(2-acetamido-4-(methylsulfonyl)butanamido)benzoate have been extensively studied. These studies contribute valuable information on the efficiency and mechanism of such reactions, offering insights into the development of more effective catalytic processes (Yanmei Peng et al., 2013; Yanmei Peng et al., 2014).
Propiedades
IUPAC Name |
ethyl 4-[(2-acetamido-4-methylsulfonylbutanoyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6S/c1-4-24-16(21)12-5-7-13(8-6-12)18-15(20)14(17-11(2)19)9-10-25(3,22)23/h5-8,14H,4,9-10H2,1-3H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQATPGATJFXSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(CCS(=O)(=O)C)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(quinoxalin-2-yl)methanone](/img/structure/B2684759.png)

![N-(3,5-dimethylphenyl)-2-((3-isopropyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2684766.png)
![2,5-dichloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2684768.png)



![(4-Fluorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone](/img/structure/B2684772.png)
![N-(furan-2-ylmethyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfanylacetamide](/img/structure/B2684774.png)


![N-phenyl-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2684779.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chlorobenzyl)acetamide](/img/structure/B2684781.png)